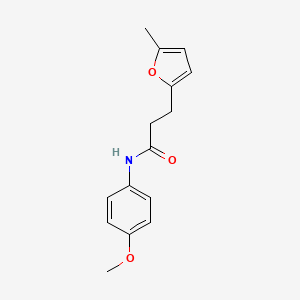
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide, also known as MAFP, is a chemical compound that has been widely used in scientific research for its unique properties. MAFP is a reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and other fatty acid amides in the body.
Wirkmechanismus
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide inhibits FAAH by binding to the enzyme's active site, preventing it from hydrolyzing endocannabinoids and other fatty acid amides. This results in an increase in the levels of these molecules, which can then activate cannabinoid receptors and other signaling pathways in the body. The exact mechanism of action of N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is still being studied, but it is believed to involve both reversible and irreversible inhibition of FAAH.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects in various animal models and cell cultures. It has been shown to reduce pain and inflammation, improve mood and anxiety, and inhibit drug addiction and relapse. It has also been shown to have neuroprotective and anti-tumor effects, although more research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has several advantages for lab experiments, including its high potency, selectivity, and reversible inhibition of FAAH. It can be used to study the role of endocannabinoids and other fatty acid amides in various physiological and pathological processes, and it can be administered in vivo or in vitro. However, N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide also has some limitations, including its potential toxicity and off-target effects, which need to be carefully controlled and monitored.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide and its related compounds. One area of interest is the development of more potent and selective FAAH inhibitors for therapeutic use in various conditions. Another area of interest is the study of the role of endocannabinoids and other fatty acid amides in various physiological and pathological processes, including pain, inflammation, anxiety, and addiction. Finally, the use of N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide and its related compounds in drug discovery and development is an area of active research, with the potential for new treatments for a wide range of conditions.
Synthesemethoden
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 5-methylfurfuryl chloride to form an intermediate, which is then reacted with 3-bromopropionyl chloride to yield N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide. This method has been successfully used to produce N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide in high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has been extensively used in scientific research to study the role of endocannabinoids and other fatty acid amides in various physiological and pathological processes. It has been shown to inhibit FAAH activity in vitro and in vivo, leading to an increase in endocannabinoid levels and other fatty acid amides. This has allowed researchers to investigate the role of these molecules in pain, inflammation, anxiety, depression, addiction, and other conditions.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-3-6-14(19-11)9-10-15(17)16-12-4-7-13(18-2)8-5-12/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQAHRZJKOGVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

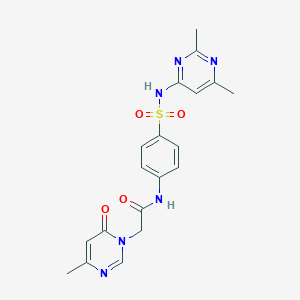
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2793305.png)
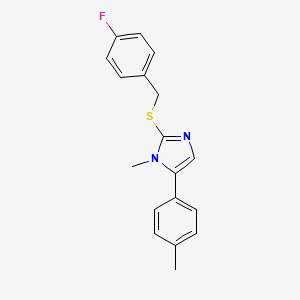
![4-[butyl(ethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2793307.png)
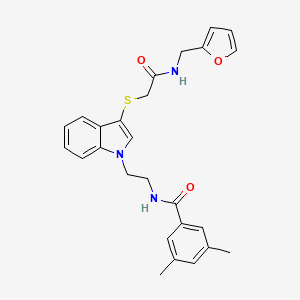
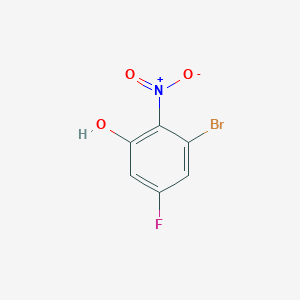
![1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine;hydrochloride](/img/structure/B2793317.png)
![1-[(1-Prop-2-enoylpiperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B2793319.png)
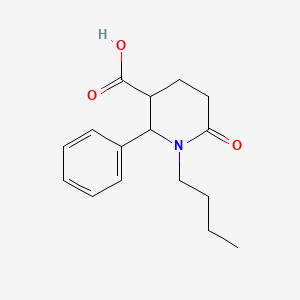

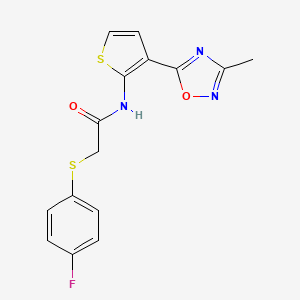
![Ethyl 4-(2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2793323.png)
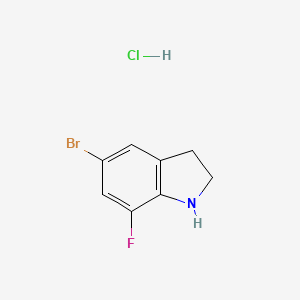
![1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2793325.png)